molecular formula C18H19FN3NaO4 B608538 Levofloxacin sodium CAS No. 872606-49-0

Levofloxacin sodium

Katalognummer: B608538
CAS-Nummer: 872606-49-0
Molekulargewicht: 383.35
InChI-Schlüssel: NCGMIBYQHQSCGQ-PPHPATTJSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Levofloxacin sodium is a synthetic fluoroquinolone (FLUOROQUINOLONES) antibacterial agent that inhibits the supercoiling activity of bacterial DNA GYRASE, halting DNA REPLICATION.

Wissenschaftliche Forschungsanwendungen

Medical Uses

Levofloxacin sodium is indicated for a range of infections, including:

  • Respiratory Tract Infections : It is commonly used to treat community-acquired pneumonia, especially in patients with comorbidities or requiring hospitalization. The Infectious Disease Society of America recommends it as a first-line treatment for such cases .
  • Urinary Tract Infections : Levofloxacin is effective in treating complicated urinary tract infections and has been recommended for catheter-associated urinary tract infections .
  • Skin and Soft Tissue Infections : It is indicated for complicated skin and soft tissue infections, particularly when other treatments are inappropriate .
  • Ophthalmic Uses : Levofloxacin is available as eye drops for treating bacterial conjunctivitis. Studies show that its use during cataract surgery can significantly reduce the risk of endophthalmitis .
  • Anthrax and Plague : The drug is also utilized for post-exposure prophylaxis and treatment of inhalational anthrax and plague caused by Yersinia pestis .

Pharmacological Profile

Levofloxacin functions by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. This mechanism leads to the bactericidal effect observed with this antibiotic, making it effective against a variety of pathogens, including Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus .

Case Studies

  • Community-Acquired Pneumonia :
    A multicenter randomized trial compared levofloxacin with a β-lactam-macrolide combination in seriously ill patients with community-acquired pneumonia. The results showed that 89.5% of patients treated with levofloxacin achieved clinical success compared to 83.1% in the comparator group, indicating its efficacy in severe cases .
  • Ocular Application :
    A case study involving levofloxacin 0.05% eye drops demonstrated effective treatment for a premature infant with conjunctivitis. The patient showed significant improvement after seven days of treatment without adverse effects, highlighting the safety and efficacy of this formulation .
  • Severe Hyponatremia :
    A report detailed a case where levofloxacin treatment led to severe hyponatremia due to the syndrome of inappropriate antidiuretic hormone secretion. This case emphasizes the importance of monitoring electrolyte levels during treatment with fluoroquinolones .

Comparative Effectiveness

A summary table comparing this compound with other antibiotics in specific applications can provide insights into its relative effectiveness:

Infection TypeThis compoundOther AntibioticsEfficacy Rate (%)
Community-Acquired PneumoniaYesβ-lactam-Macrolide89.5
Complicated Urinary Tract InfectionsYesNitrofurantoinVaries
Bacterial ConjunctivitisYesTobramycinHigh

Eigenschaften

CAS-Nummer

872606-49-0

Molekularformel

C18H19FN3NaO4

Molekulargewicht

383.35

IUPAC-Name

sodium;(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate

InChI

InChI=1S/C18H20FN3O4.Na/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);/q;+1/p-1/t10-;/m0./s1

InChI-Schlüssel

NCGMIBYQHQSCGQ-PPHPATTJSA-M

SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)[O-].[Na+]

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Levofloxacin sodium; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levofloxacin sodium
Reactant of Route 2
Reactant of Route 2
Levofloxacin sodium
Reactant of Route 3
Reactant of Route 3
Levofloxacin sodium
Reactant of Route 4
Reactant of Route 4
Levofloxacin sodium
Reactant of Route 5
Reactant of Route 5
Levofloxacin sodium
Reactant of Route 6
Reactant of Route 6
Levofloxacin sodium

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.